Methyl 2-amino-3-(pyrimidin-2-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate is a heterocyclic organic compound that features a pyrimidine ring attached to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(pyrimidin-2-yl)propanoate typically involves the reaction of pyrimidine derivatives with amino acid esters. One common method involves the condensation of 2-aminopyrimidine with methyl acrylate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature25-80°C.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(pyrimidin-2-yl)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- 2-Aminopyrimidine derivatives
Uniqueness
Methyl 2-amino-3-(pyrimidin-2-yl)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine ring and the amino acid ester moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6(9)5-7-10-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
InChI Key |
MWOISDOEPIPQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=CC=N1)N |
Origin of Product |
United States |
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